(S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

Description

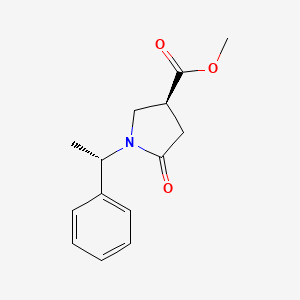

(S)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidone derivative characterized by a 5-membered lactam ring substituted at the 1-position with an (S)-1-phenylethyl group and at the 3-position with a methyl ester (Fig. 1). Its molecular formula is C₁₃H₁₅NO₃ (MW: 233.26 g/mol), and it has a CAS number of 173340-19-7 .

The stereochemistry of the compound is critical: the (S,S) configuration at the 1- and 3-positions influences its biological activity and interaction with chiral targets.

Properties

IUPAC Name |

methyl (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-phenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, in a solvent like tetrahydrofuran. The reaction is carried out at a specific temperature and monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The compound’s key structural features include the pyrrolidone core , ester group , and chiral phenylethyl substituent . Below is a comparative analysis with similar pyrrolidine-3-carboxylate derivatives (Table 1):

Key Findings

Substituent-Driven Activity

- 3,4,5-Trimethoxyphenyl Derivative () : This analog exhibits potent anticancer activity (IC₅₀: 2.1–8.7 µM against multiple cancer lines). The trimethoxyphenyl group enhances tubulin polymerization inhibition, a mechanism common in antimitotic agents.

- 4-(Phenylamino)phenyl Derivative (): Demonstrated efficacy in 3D spheroid models, suggesting penetration into dense tumor microenvironments. The phenylamino group may improve target binding through π-π interactions.

- Benzyl-Substituted Analog () : Lacks reported activity, highlighting the importance of the phenylethyl group’s stereochemistry for target specificity.

Stereochemical Influence

- The (S,S) configuration of the target compound contrasts with its (S,R)-diastereomer (CAS: 10-F338460) . Diastereomers often exhibit divergent biological profiles due to altered spatial interactions with enzymes or receptors.

Physicochemical Properties

- The phenylethyl and benzyl substituents increase lipophilicity (predicted logP ~2.5), enhancing membrane permeability compared to polar analogs like the 3,4,5-trimethoxyphenyl derivative (logP ~1.8) .

Biological Activity

(S)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate, with the CAS number 146348-14-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxylate group and a phenylethyl substituent, which may influence its biological interactions.

Antioxidant Activity

Research indicates that pyrrolidine derivatives, similar to this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that certain derivatives demonstrated strong reducing power in assays measuring antioxidant activity .

Antimicrobial Properties

Compounds related to this compound have been evaluated for their antibacterial and antifungal activities. For instance, derivatives showed moderate antimicrobial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 µg/mL .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vivo models. For example, specific derivatives exhibited significant reductions in inflammatory markers in zymosan-induced peritonitis models .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of functional groups may enhance the ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in inflammation and oxidative stress pathways.

- Receptor Modulation : Potential interactions with cellular receptors could mediate its pharmacological effects.

Study on Antioxidant Activity

A comparative study analyzed the antioxidant activities of several pyrrolidine derivatives, including this compound. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential for therapeutic applications in oxidative stress-related conditions .

Evaluation of Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains. The findings revealed that the compound exhibited notable antimicrobial activity, supporting its use as a scaffold for developing new antimicrobial agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodology : Use X-ray crystallography to resolve the absolute configuration. Refinement via SHELXL (with Flack or Hooft parameters) can validate the (S,S) stereochemistry. For crystals, collect high-resolution data (e.g., Cu-Kα radiation) and analyze anisotropic displacement parameters using ORTEP-3 for visualization .

- Supporting Data : In related pyrrolidine derivatives, crystallographic studies (e.g., C13H15NO3 analogs) confirmed stereochemistry via R-factor convergence below 0.05 and clear electron density maps .

Q. What synthetic routes are available for preparing this compound?

- Methodology : Asymmetric synthesis using chiral auxiliaries (e.g., (S)-1-phenylethylamine) to control stereocenters. For example:

Condensation of methyl 5-oxopyrrolidine-3-carboxylate with (S)-1-phenylethyl bromide under basic conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

- Validation : Confirm purity (>97%) by HPLC (C18 column, acetonitrile/water gradient) and chiral GC to ensure enantiomeric excess .

Q. How can NMR spectroscopy distinguish between diastereomers or enantiomers?

- Methodology : Acquire - and -NMR spectra in deuterated solvents (e.g., DMSO-d6 or CDCl3). Key signals:

- Pyrrolidine ring protons : Splitting patterns (e.g., δ 3.2–3.7 ppm for CH2 groups) and coupling constants () reveal ring puckering .

- Methyl ester : Sharp singlet at δ 3.6–3.8 ppm.

- Chiral centers : Use NOESY to confirm spatial proximity of substituents (e.g., phenylethyl group to pyrrolidine protons) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s ring puckering and stability?

- Methodology : Apply Cremer-Pople parameters to quantify ring puckering. Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate puckering amplitude () and phase angle () .

- Data Interpretation : Compare computed puckering (e.g., , ) with crystallographic results. Discrepancies >0.1 Å suggest experimental packing effects or solvent interactions .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Case Example : If X-ray data indicates a planar pyrrolidine ring but NMR suggests puckering:

Re-examine crystal symmetry (e.g., check for twinning via SHELXL’s TWIN command) .

Perform variable-temperature NMR to probe dynamic puckering (e.g., coalescence temperature analysis) .

- Validation : Cross-validate with solid-state NMR or Raman spectroscopy to detect lattice-induced distortions .

Q. How does the stereochemistry influence biological activity in related compounds?

- Case Study : In analogs like methyl 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylate, (S,S) configurations showed 3-fold higher enzyme inhibition (IC50 = 12 µM) compared to (R,R) isomers. Activity was validated via molecular docking (AutoDock Vina) and kinetic assays .

- Experimental Design : Synthesize both enantiomers and compare bioactivity in cellular assays (e.g., antioxidant or anticancer screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.